N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline
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Overview
Description
N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline is a complex organic compound known for its unique structure and properties. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a thiazolopyridine moiety. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline typically involves multiple steps, starting with the preparation of the thiazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The diazenyl group is then introduced via diazotization reactions, where aniline derivatives are treated with nitrous acid to form diazonium salts, followed by coupling with the thiazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, affecting cellular processes. The thiazolopyridine moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-{(E)-[4-(pyridin-2-yl)phenyl]diazenyl}aniline: Lacks the thiazole ring, resulting in different chemical properties.
N,N-Diethyl-4-{(E)-[4-(thiazol-2-yl)phenyl]diazenyl}aniline: Contains a thiazole ring but lacks the pyridine moiety.
Uniqueness
N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its analogs.
Properties
CAS No. |
144269-28-3 |
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Molecular Formula |
C22H21N5S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C22H21N5S/c1-3-27(4-2)19-11-9-18(10-12-19)26-25-17-7-5-16(6-8-17)22-24-20-15-23-14-13-21(20)28-22/h5-15H,3-4H2,1-2H3 |
InChI Key |
SXMFUDDZOBQMTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
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